molecular formula C11H7ClFNO2 B11816565 Methyl 2-chloro-7-fluoroquinoline-3-carboxylate

Methyl 2-chloro-7-fluoroquinoline-3-carboxylate

Cat. No.: B11816565
M. Wt: 239.63 g/mol
InChI Key: VQUFDZJAVXRVCE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-7-fluoroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antibacterial, antimalarial, and anticancer properties

Preparation Methods

The synthesis of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate typically involves the Vilsmeier-Haack reaction. This method is used to form the quinoline core structure. The chlorine atom in the fluoroquinoline-3-carbaldehyde can be replaced with various nucleophiles, and the aldehyde functional group can be converted to carboxylic acid and imine groups using oxidizing agents and various amines, respectively . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

Methyl 2-chloro-7-fluoroquinoline-3-carboxylate undergoes several types of chemical reactions:

    Substitution Reactions: The chlorine atom can be replaced by various nucleophiles.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The compound can undergo reduction to form different derivatives.

Common reagents used in these reactions include oxidizing agents for the conversion of aldehyde to carboxylic acid and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-chloro-7-fluoroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it has shown binding affinities against E. coli DNA gyrase B and human topoisomerase IIα, indicating its potential as an antibacterial agent . The pathways involved in its mechanism of action are related to its ability to inhibit these enzymes, which are crucial for DNA replication and cell division.

Comparison with Similar Compounds

Methyl 2-chloro-7-fluoroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

  • Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
  • 2-Chloro-7-fluoroquinoline-3-carbaldehyde

These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C11H7ClFNO2

Molecular Weight

239.63 g/mol

IUPAC Name

methyl 2-chloro-7-fluoroquinoline-3-carboxylate

InChI

InChI=1S/C11H7ClFNO2/c1-16-11(15)8-4-6-2-3-7(13)5-9(6)14-10(8)12/h2-5H,1H3

InChI Key

VQUFDZJAVXRVCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2C=C(C=CC2=C1)F)Cl

Origin of Product

United States

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